1H-Imidazole-4-ethanol, 1-methyl-
Overview
Description
1H-Imidazole-4-ethanol, 1-methyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of a methyl group at the 1-position and an ethanol group at the 4-position of the imidazole ring. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4-ethanol, 1-methyl- can be synthesized through several methods. One common approach involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, ammonia, and methylamine . The reaction conditions typically include moderate temperatures and the use of solvents like water or alcohols.
Industrial Production Methods: Industrial production of 1H-Imidazole-4-ethanol, 1-methyl- often employs the same synthetic routes as laboratory methods but on a larger scale. The acid-catalyzed methylation of imidazole by methanol is a preferred method due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-ethanol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-4-ethanol, 1-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-ethanol, 1-methyl- involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological molecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
1H-Imidazole-4-ethanol, 1-methyl- can be compared with other imidazole derivatives:
1-Methylimidazole: Similar structure but lacks the ethanol group, making it less versatile in certain applications.
4-Methylimidazole: Contains a methyl group at the 4-position instead of an ethanol group, leading to different chemical properties and reactivity.
These comparisons highlight the unique properties of 1H-Imidazole-4-ethanol, 1-methyl-, particularly its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research.
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-6(2-3-9)7-5-8/h4-5,9H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVTWLTWRVRJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481786 | |
Record name | 1H-Imidazole-4-ethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58177-25-6 | |
Record name | 1H-Imidazole-4-ethanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70481786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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